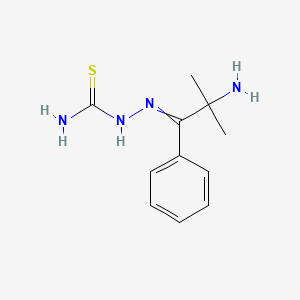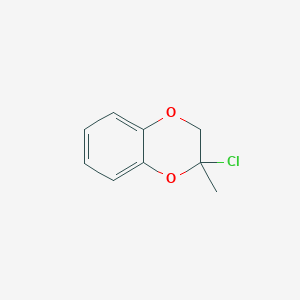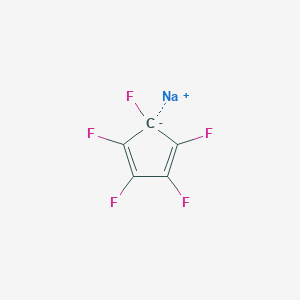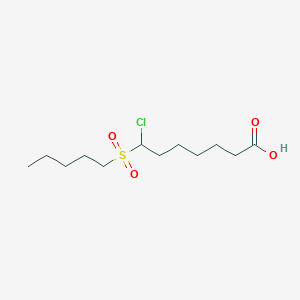![molecular formula C10H18ClNO2 B14356096 Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate CAS No. 90706-43-7](/img/structure/B14356096.png)
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate typically involves the reaction of pyrrolidine derivatives with ethyl chloroacetate under basic conditions. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the pyrrolidine, followed by the addition of ethyl chloroacetate. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can disrupt normal cellular processes, leading to cytotoxic effects. The pathways involved may include the inhibition of DNA replication and transcription, as well as the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate can be compared with other pyrrolidine derivatives such as:
Ethyl 2-(pyrrolidin-1-yl)acetate: Similar structure but lacks the chloroethyl group, resulting in different reactivity and applications.
2-Pyrrolidone: A simpler pyrrolidine derivative with a lactam structure, commonly used as a solvent and in the synthesis of pharmaceuticals.
N-Methylpyrrolidine: A methylated pyrrolidine derivative with distinct chemical properties and uses in organic synthesis.
The uniqueness of this compound lies in its chloroethyl group, which imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
90706-43-7 |
|---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
ethyl 2-[1-(2-chloroethyl)pyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-10(13)8-9-4-3-6-12(9)7-5-11/h9H,2-8H2,1H3 |
InChI Key |
XGIJJPLNLSSZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCN1CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)



![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)

![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
